1-Diazo-3,3-dimethyl-2-butanone 1-Diazo-3,3-dimethyl-2-butanone
Brand Name: Vulcanchem
CAS No.: 6832-15-1
VCID: VC14308392
InChI: InChI=1S/C6H10N2O/c1-6(2,3)5(9)4-8-7/h4H,1-3H3
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

1-Diazo-3,3-dimethyl-2-butanone

CAS No.: 6832-15-1

Cat. No.: VC14308392

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

1-Diazo-3,3-dimethyl-2-butanone - 6832-15-1

Specification

CAS No. 6832-15-1
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 1-diazo-3,3-dimethylbutan-2-one
Standard InChI InChI=1S/C6H10N2O/c1-6(2,3)5(9)4-8-7/h4H,1-3H3
Standard InChI Key IMBUVEMJUKQLQA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)C=[N+]=[N-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

1-Diazo-3,3-dimethyl-2-butanone has the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . Its IUPAC name, 1-diazo-3,3-dimethylbutan-2-one, reflects a ketone functional group adjacent to a diazo moiety (–N₂⁺=N⁻). The compound’s SMILES string, CC(C)(C)C(=O)C=[N+]=[N-], highlights the conjugated system between the carbonyl and diazo groups .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number6832-15-1
InChI KeyIMBUVEMJUKQLQA-UHFFFAOYSA-N
Molecular FormulaC₆H₁₀N₂O
Monoisotopic Mass126.089 g/mol

Structural Analysis

The diazo group’s electron-withdrawing nature induces polarization in the carbonyl group, enhancing electrophilicity at the α-carbon . X-ray crystallography of analogous diazo ketones reveals planar geometry at the diazo moiety, with bond lengths consistent with partial double-bond character (N–N: ~1.23 Å) .

Synthesis and Production

Modern Catalytic Approaches

A 2025 patent (CN101289376A) describes a gas-phase decarboxylation route using pivalic acid (trimethylacetic acid) and acetic acid over rare earth catalysts (Ce, Nd, La/Al₂O₃) at 380–400°C . While optimized for pinacolone production, this method’s intermediates may include diazo derivatives under modified conditions .

Table 2: Synthesis Conditions

ParameterValueCatalystYield
Temperature380–400°CCe/Al₂O₃>95% sel.
PressureAtmosphericLa/Al₂O₃85% conv.
Molar Ratio (Acid:H₂O)1:1:3 to 1:1.4:3Nd/Al₂O₃<5% byprod.

Reactivity and Mechanistic Insights

Thermal and Catalytic Decomposition

Under heat (80–120°C), 1-diazo-3,3-dimethyl-2-butanone undergoes nitrogen extrusion to form a vinyl cation intermediate, which participates in C–H insertion or Wagner-Meerwein rearrangements . For example, in cyclohexane, this yields 3,3-dimethyl-2-cyclohexylbutan-2-one via intramolecular hydride shift .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol generates a carbene intermediate, leading to O–H insertion products (e.g., methyl 3,3-dimethyl-2-methoxybutanoate) with >70% efficiency . Competing pathways include [2+1] cycloadditions with alkenes.

Applications in Organic Synthesis

Heterocycle Construction

The compound serves as a linchpin in synthesizing triazole fungicides (e.g., triadimefon) via Huisgen cycloaddition with acetylenes . Its diazo group enables rhodium-catalyzed cyclopropanations, forming strained rings for natural product synthesis .

Polymer Chemistry

Copolymers incorporating diazo ketone units exhibit photo-crosslinking behavior, enabling applications in lithographic resins . Thermal decomposition post-polymerization introduces ketone functionalities for further derivatization.

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